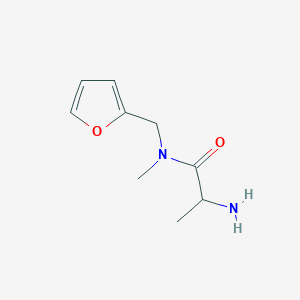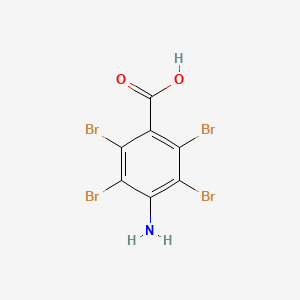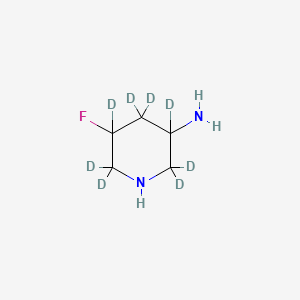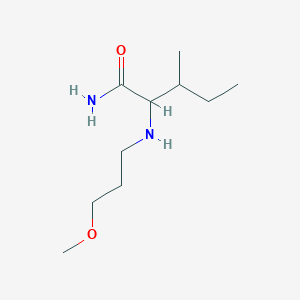![molecular formula C12H15ClO3 B14787017 Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
Methyl 2-[3-(chloromethyl)phenoxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE is an organic compound that belongs to the class of phenoxyalkanoates. This compound is characterized by the presence of a phenoxy group attached to a butanoate backbone, with a chloromethyl substituent on the phenyl ring. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(chloromethyl)phenol with an appropriate base to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is then reacted with ®-2-bromobutanoic acid methyl ester under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybutanoates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-METHYL 2-(3-(BROMOMETHYL)PHENOXY)BUTANOATE: Similar structure but with a bromomethyl group instead of a chloromethyl group.
®-METHYL 2-(3-(METHYLOXY)PHENOXY)BUTANOATE: Similar structure but with a methyloxy group instead of a chloromethyl group.
Uniqueness
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The ®-configuration also contributes to its specific interactions with chiral environments in biological systems.
Propiedades
Fórmula molecular |
C12H15ClO3 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
methyl 2-[3-(chloromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3 |
Clave InChI |
CCBFKLAXBHOJBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)

![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)


![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)

![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)



![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
